molecular formula C15H17BrO2 B14165598 2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone CAS No. 243445-15-0

2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone

Cat. No.: B14165598
CAS No.: 243445-15-0
M. Wt: 309.20 g/mol
InChI Key: IEEQNZBQNPIJCS-UHFFFAOYSA-N
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Description

2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone is an organic compound with the molecular formula C15H17BrO2 It is a derivative of cyclohexanone, featuring a bromophenyl group and an oxopropyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.

    Reduction: Formation of 2-[3-(4-bromophenyl)-3-hydroxypropyl]cyclohexanol.

    Substitution: Formation of compounds like 2-[3-(4-methoxyphenyl)-3-oxopropyl]cyclohexanone or 2-[3-(4-cyanophenyl)-3-oxopropyl]cyclohexanone.

Scientific Research Applications

2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxopropyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Chlorophenyl)-3-oxopropyl]cyclohexanone
  • 2-[3-(4-Methylphenyl)-3-oxopropyl]cyclohexanone
  • 2-[3-(3-Bromophenyl)-3-oxopropyl]cyclohexanone

Uniqueness

2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

243445-15-0

Molecular Formula

C15H17BrO2

Molecular Weight

309.20 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-3-oxopropyl]cyclohexan-1-one

InChI

InChI=1S/C15H17BrO2/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h5-6,8-9,11H,1-4,7,10H2

InChI Key

IEEQNZBQNPIJCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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